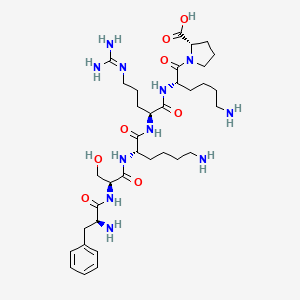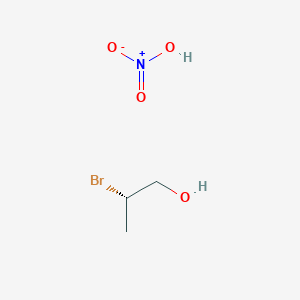![molecular formula C10H14O5 B12603638 3,3'-[Oxybis(methylene)]di(but-3-enoic acid) CAS No. 881683-01-8](/img/structure/B12603638.png)
3,3'-[Oxybis(methylene)]di(but-3-enoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[Oxybis(methylene)]di(but-3-enoic acid) is an organic compound with the molecular formula C12H18O6 It is characterized by the presence of two but-3-enoic acid groups connected by an oxybis(methylene) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Oxybis(methylene)]di(but-3-enoic acid) typically involves the reaction of but-3-enoic acid with formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the oxybis(methylene) linkage between the two but-3-enoic acid molecules. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the condensation reaction.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to promote the reaction.
Solvent: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Oxybis(methylene)]di(but-3-enoic acid) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3,3’-[Oxybis(methylene)]di(but-3-enoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the but-3-enoic acid groups to single bonds, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxybis(methylene) linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of saturated diacids.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3,3’-[Oxybis(methylene)]di(but-3-enoic acid) has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: Incorporated into materials to improve their durability and resistance to environmental degradation.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and resins due to its ability to form cross-linked networks.
作用機序
The mechanism by which 3,3’-[Oxybis(methylene)]di(but-3-enoic acid) exerts its effects involves the formation of covalent bonds with other molecules. The oxybis(methylene) linkage provides a flexible backbone that can interact with various molecular targets. In polymerization reactions, the compound acts as a cross-linking agent, forming stable networks that enhance the material’s properties.
類似化合物との比較
Similar Compounds
3,3’-[Oxybis(methylene)]di(3-ethyloxetane): Similar in structure but with ethyloxetane groups instead of but-3-enoic acid groups.
3,3’-[Oxybis(methylene)]di(2-furancarboxylic acid): Contains furan rings instead of but-3-enoic acid groups.
Uniqueness
3,3’-[Oxybis(methylene)]di(but-3-enoic acid) is unique due to its combination of but-3-enoic acid groups and the oxybis(methylene) linkage. This structure imparts specific reactivity and properties that are advantageous in various applications, such as polymer synthesis and materials science.
特性
CAS番号 |
881683-01-8 |
|---|---|
分子式 |
C10H14O5 |
分子量 |
214.21 g/mol |
IUPAC名 |
3-[2-(carboxymethyl)prop-2-enoxymethyl]but-3-enoic acid |
InChI |
InChI=1S/C10H14O5/c1-7(3-9(11)12)5-15-6-8(2)4-10(13)14/h1-6H2,(H,11,12)(H,13,14) |
InChIキー |
GTTOHGBENKZJEL-UHFFFAOYSA-N |
正規SMILES |
C=C(CC(=O)O)COCC(=C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


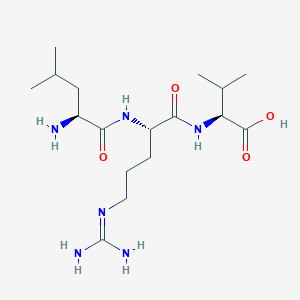

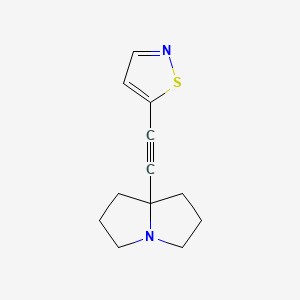
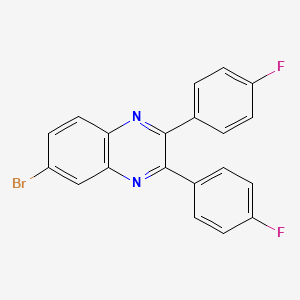
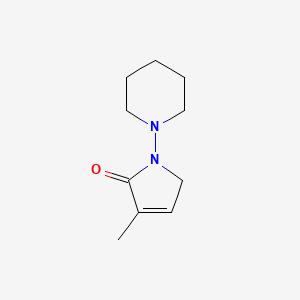

![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)


![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
